molecular formula C29H25N5O6S B2673516 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 959565-30-1

2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2673516
CAS No.: 959565-30-1
M. Wt: 571.61
InChI Key: GAGLCVGNZGLPTE-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a fused imidazo[1,2-c]quinazolinone core, substituted with a benzodioxolylmethyl carbamoyl group, a sulfanyl-linked acetamide moiety, and a 3-methoxyphenyl terminal group. The compound’s design likely leverages heterocyclic and aromatic motifs to enhance binding affinity and pharmacokinetic properties, as seen in analogous pharmacophores .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O6S/c1-38-19-6-4-5-18(12-19)31-26(36)15-41-29-33-21-8-3-2-7-20(21)27-32-22(28(37)34(27)29)13-25(35)30-14-17-9-10-23-24(11-17)40-16-39-23/h2-12,22H,13-16H2,1H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGLCVGNZGLPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the benzodioxole intermediate, which is then coupled with an imidazoquinazoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For instance, it may inhibit the activity of certain kinases or modulate the expression of genes related to inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Bioactivity Comparisons

Compound Class Core Scaffold Key Substituents Bioactivity Cluster Tanimoto Similarity*
Target Compound Imidazo[1,2-c]quinazolinone Benzodioxolylmethyl, 3-methoxyphenyl Kinase/HDAC inhibitors N/A
Aglaithioduline Polyketide Aliphatic chains, epoxy groups HDAC inhibition ~70% (vs. SAHA)
SAHA (Vorinostat) Hydroxamic acid Aliphatic linker, hydroxamate HDAC inhibition Reference standard
Triazol-3-yl acetamide analogs 1,2,4-Triazole Methoxyphenyl, methylsulfanyl Kinase inhibition 0.5–0.7 (Morgan FP)

*Tanimoto coefficients calculated using Morgan fingerprints or MACCS keys .

Similarity Metrics and Molecular Networking

  • Tanimoto Coefficient : A critical metric for quantifying structural similarity. The target compound’s Morgan fingerprints (radius 2, 2048 bits) likely yield Tanimoto scores >0.5 when compared to triazol-3-yl acetamide analogs (e.g., MolPort-002-849-062), indicating moderate similarity in functional group orientation .
  • Molecular Networking : Fragmentation patterns (via LC-MS/MS) with cosine scores >0.8 would link the compound to clusters of sulfanyl-acetamide derivatives. Dereplication against spectral libraries could highlight shared metabolites with HDAC inhibitors like SAHA .

Activity Landscape and Binding Affinity

Activity landscape modeling identifies "activity cliffs" where minor structural changes cause significant potency shifts. For example:

  • Substitution of the benzodioxole group with a pyridyl moiety (as in compound 3ae/3af, ) reduces HDAC8 inhibition by ~40%, despite similar Tanimoto scores .
  • Docking studies show that the 3-methoxyphenyl group in the target compound enhances hydrophobic interactions with kinase ATP-binding pockets, comparable to triazol-3-yl analogs (). However, Murcko scaffold analysis reveals divergent chemotypes, leading to variability in docking affinities (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for triazole derivatives) .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Sulfanyl linkages may reduce oxidative metabolism compared to ether-linked analogs, as inferred from structural analogs in .

Key Research Findings

Structural Drivers of Bioactivity: The imidazo[1,2-c]quinazolinone core and sulfanyl-acetamide chain are critical for target engagement, mirroring trends in kinase inhibitors (e.g., imatinib derivatives) .

Similarity Limitations : Despite ~70% Tanimoto similarity to SAHA, the absence of a hydroxamate group in the target compound precludes strong HDAC inhibition, underscoring the importance of pharmacophore alignment .

Docking Variability: Minor structural changes (e.g., substitution at the quinazolinone 5-position) significantly alter binding modes, emphasizing the need for scaffold-specific optimization .

Biological Activity

The compound 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential biological activities. Its structure includes elements that suggest it may interact with various biological pathways, particularly in cancer and antimicrobial contexts.

  • Molecular Formula : C18H17N3O7S
  • Molecular Weight : 419.4 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole and quinazoline exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB-231 cells
  • Lung Cancer : A549 and H1975 cells
  • Colorectal Cancer : HCT-116 and HT-29 cells

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, including the NF-kB and MAPK pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on related compounds indicates that they can inhibit bacterial growth against strains such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The minimal inhibitory concentrations (MIC) for selected derivatives were significantly lower than those for standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

A detailed SAR analysis has been conducted on similar compounds, revealing that:

  • Electron-donating groups (like methoxy) enhance activity.
  • Substituent position significantly affects potency; para-substituted compounds often show greater efficacy than ortho-substituted ones.
  • The presence of specific functional groups can modulate both anticancer and antimicrobial activities.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer activity of quinazoline derivatives, a compound structurally similar to the target compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM across different lines. The study concluded that structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Screening

Another study investigated the antimicrobial properties of benzodioxole derivatives. Among the tested compounds, one derivative exhibited an MIC of 8 µg/mL against E. coli, which was comparable to conventional antibiotics like ampicillin. This suggests that modifications leading to increased lipophilicity could enhance membrane permeability and thus improve antibacterial activity .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeCell Line/OrganismIC50/MIC (µg/mL)
Compound AAnticancerMCF-715
Compound BAntimicrobialE. coli8
Compound CAnticancerA54920
Compound DAntimicrobialS. aureus12

Table 2: Structure–Activity Relationship Findings

Substituent PositionSubstituent TypeActivity Impact
ParaMethoxyIncreased activity
OrthoFluoroDecreased activity
MetaDimethylaminoModerate activity

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